(2E)-N-cyclohexyl-N-ethyl-3-(4-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-CYCLOHEXYL-N-ETHYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a cyclohexyl group, an ethyl group, and a methoxyphenyl group attached to a propenamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-CYCLOHEXYL-N-ETHYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE typically involves the reaction of 4-methoxybenzaldehyde with cyclohexylamine and ethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
(E)-N-CYCLOHEXYL-N-ETHYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(E)-N-CYCLOHEXYL-N-ETHYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly cancer.
Mechanism of Action
The mechanism of action of (E)-N-CYCLOHEXYL-N-ETHYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
(E)-N-CYCLOHEXYL-N-ETHYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H25NO2 |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(E)-N-cyclohexyl-N-ethyl-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H25NO2/c1-3-19(16-7-5-4-6-8-16)18(20)14-11-15-9-12-17(21-2)13-10-15/h9-14,16H,3-8H2,1-2H3/b14-11+ |
InChI Key |
MMVDXYQDPMUQKY-SDNWHVSQSA-N |
Isomeric SMILES |
CCN(C1CCCCC1)C(=O)/C=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C=CC2=CC=C(C=C2)OC |
solubility |
38.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.